Cas no 82212-04-2 (4-(2-methoxyphenyl)piperidine;hydrochloride)

4-(2-Methoxyphenyl)piperidine hydrochloride is a chemically synthesized organic compound featuring a piperidine core substituted with a 2-methoxyphenyl group, isolated as its hydrochloride salt. This structure confers stability and improved solubility in aqueous and polar solvents, making it suitable for various research applications. The methoxy group enhances electronic properties, potentially influencing binding interactions in pharmacological studies. The hydrochloride form ensures consistent purity and handling characteristics. This compound is primarily utilized in medicinal chemistry and drug discovery as an intermediate or building block for the development of bioactive molecules. Its well-defined structure and reliable synthetic accessibility support reproducible experimental outcomes in academic and industrial settings.
4-(2-methoxyphenyl)piperidine;hydrochloride structure
82212-04-2 structure
Product name:4-(2-methoxyphenyl)piperidine;hydrochloride
CAS No:82212-04-2
MF:C12H18ClNO
MW:227.730422496796
MDL:MFCD02178920
CID:696008
PubChem ID:17174875

4-(2-methoxyphenyl)piperidine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 4-(2-methoxyphenyl)-, hydrochloride
    • 4-(2-METHOXYPHENYL)PIPERIDINE HYDROCHLORIDE
    • 4-(2-methoxyphenyl)piperidine;hydrochloride
    • Piperidine, 4-(2-methoxyphenyl)-, hydrochloride (9CI)
    • 4-(2-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE
    • NMYBDSDZFMDKAC-UHFFFAOYSA-N
    • 4-(2-methoxyphenyl)piperidine HCl salt
    • 4-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
    • DB-075824
    • AS-67402
    • CS-0061997
    • DTXSID70589352
    • 4-(2-Methoxyphenyl)Piperidinium Chloride
    • 4-(2-methoxyphenyl)piperidine HCl
    • 4-(2-Methoxyphenyl)piperidinehydrochloride
    • SCHEMBL4776312
    • 82212-04-2
    • W17661
    • CHEMBL2011551
    • SY277341
    • AKOS000425326
    • MFCD02178920
    • EN300-7460950
    • MDL: MFCD02178920
    • Inchi: 1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
    • InChI Key: NMYBDSDZFMDKAC-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C(C2CCNCC2)=CC=CC=1

Computed Properties

  • Exact Mass: 227.1076919g/mol
  • Monoisotopic Mass: 227.1076919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

4-(2-methoxyphenyl)piperidine;hydrochloride Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(2-methoxyphenyl)piperidine;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021723-500mg
4-(2-methoxyphenyl)piperidine;hydrochloride
82212-04-2
500mg
3332.0CNY 2021-07-13
TRC
M012045-500mg
4-(2-Methoxyphenyl)piperidine Hydrochloride
82212-04-2
500mg
$ 570.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ET853-50mg
4-(2-methoxyphenyl)piperidine;hydrochloride
82212-04-2 97%
50mg
495.0CNY 2021-07-13
eNovation Chemicals LLC
Y1223591-1g
4-(2-Methoxyphenyl)piperidine hydrochloride
82212-04-2 95%
1g
$500 2024-06-03
Chemenu
CM363392-100mg
4-(2-Methoxyphenyl)piperidine hydrochloride
82212-04-2 95%+
100mg
$151 2022-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLCC0049-1-1G
4-(2-methoxyphenyl)piperidine;hydrochloride
82212-04-2 95%
1g
¥ 1,260.00 2023-04-13
Enamine
EN300-7460950-0.05g
4-(2-methoxyphenyl)piperidine hydrochloride
82212-04-2 95%
0.05g
$19.0 2024-05-23
Enamine
EN300-7460950-0.25g
4-(2-methoxyphenyl)piperidine hydrochloride
82212-04-2 95%
0.25g
$35.0 2024-05-23
Enamine
EN300-7460950-5.0g
4-(2-methoxyphenyl)piperidine hydrochloride
82212-04-2 95%
5.0g
$291.0 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021723-500mg
4-(2-Methoxyphenyl)piperidine hydrochloride
82212-04-2
500mg
3332CNY 2021-05-07

4-(2-methoxyphenyl)piperidine;hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  17 h, 85 °C
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
3.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ;  310 min, 40 psi, rt
Reference
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 Positive Allosteric Modulators for the Treatment of Psychosis
Zhang, Lei; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1724-1739

Production Method 2

Reaction Conditions
1.1 Reagents: Methanesulfonic acid Solvents: Toluene ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Chloroform ,  Water ;  pH 8, rt
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  72 h, rt
Reference
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists
Conway, Richard J.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2560-2564

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  4 h, rt
Reference
Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators
Pinkerton, Anthony B. ; et al, Journal of Medicinal Chemistry, 2019, 62(17), 8357-8363

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  50 psi, rt
Reference
Design, synthesis and biological evaluation of novel histone deacetylase inhibitors based on virtual screening
Lu, Hui; et al, Acta Pharmaceutica Sinica B, 2011, 1(4), 240-247

Production Method 5

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C → reflux
1.2 reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  50 psi, rt
Reference
Design, synthesis and biological evaluation of novel histone deacetylase inhibitors based on virtual screening
Lu, Hui; et al, Acta Pharmaceutica Sinica B, 2011, 1(4), 240-247

Production Method 6

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux; 30 - 60 min, reflux; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 - 2 h, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Methanesulfonic acid Solvents: Toluene ;  4 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Chloroform ,  Water ;  pH 8, rt
3.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  72 h, rt
Reference
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists
Conway, Richard J.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2560-2564

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
New strong fibrates with piperidine moiety
Komoto, Teruo; et al, Chemical & Pharmaceutical Bulletin, 2000, 48(12), 1978-1985

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ;  310 min, 40 psi, rt
Reference
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 Positive Allosteric Modulators for the Treatment of Psychosis
Zhang, Lei; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1724-1739

Production Method 9

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
New strong fibrates with piperidine moiety
Komoto, Teruo; et al, Chemical & Pharmaceutical Bulletin, 2000, 48(12), 1978-1985

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ;  310 min, 40 psi, rt
Reference
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 Positive Allosteric Modulators for the Treatment of Psychosis
Zhang, Lei; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1724-1739

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  72 h, rt
Reference
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists
Conway, Richard J.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2560-2564

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  50 psi, rt
Reference
Design, synthesis and biological evaluation of novel histone deacetylase inhibitors based on virtual screening
Lu, Hui; et al, Acta Pharmaceutica Sinica B, 2011, 1(4), 240-247

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, 50 psi, rt
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  4 h, rt
Reference
Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators
Pinkerton, Anthony B. ; et al, Journal of Medicinal Chemistry, 2019, 62(17), 8357-8363

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  72 h, rt
Reference
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists
Conway, Richard J.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2560-2564

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, 50 psi, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  4 h, rt
Reference
Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators
Pinkerton, Anthony B. ; et al, Journal of Medicinal Chemistry, 2019, 62(17), 8357-8363

Production Method 16

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 80 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, 50 psi, rt
4.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  4 h, rt
Reference
Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators
Pinkerton, Anthony B. ; et al, Journal of Medicinal Chemistry, 2019, 62(17), 8357-8363

4-(2-methoxyphenyl)piperidine;hydrochloride Raw materials

4-(2-methoxyphenyl)piperidine;hydrochloride Preparation Products

Additional information on 4-(2-methoxyphenyl)piperidine;hydrochloride

Compound CAS No 82212-04-2: 4-(2-Methoxyphenyl)Piperidine Hydrochloride

The compound with CAS No 82212-04-2, commonly referred to as 4-(2-methoxyphenyl)piperidine hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenyl group at the 4-position. The hydrochloride salt form of this compound is widely studied for its potential applications in drug development and material science.

Recent studies have highlighted the importance of 4-(2-methoxyphenyl)piperidine hydrochloride in various pharmacological contexts. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with potential anti-inflammatory and analgesic properties. The methoxy group attached to the phenyl ring is known to enhance the molecule's stability and bioavailability, making it an attractive candidate for further investigation.

The synthesis of 4-(2-methoxyphenyl)piperidine hydrochloride involves a multi-step process that typically begins with the preparation of the piperidine ring. This is followed by the introduction of the methoxyphenyl substituent through nucleophilic aromatic substitution or other coupling reactions. The final step involves protonation to form the hydrochloride salt, which is more stable and soluble compared to its free base counterpart.

In terms of applications, 4-(2-methoxyphenyl)piperidine hydrochloride has shown promise in the development of novel therapeutic agents. For instance, recent research has demonstrated its ability to modulate certain G-protein coupled receptors (GPCRs), which are critical targets in treating conditions such as chronic pain and inflammatory diseases. Additionally, this compound has been utilized as a building block in the synthesis of more complex molecules with enhanced pharmacokinetic profiles.

The structural versatility of 4-(2-methoxyphenyl)piperidine hydrochloride also makes it valuable in materials science. Its ability to form stable complexes with metal ions has led to its exploration in catalysis and sensor applications. Furthermore, the compound's unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices.

In conclusion, CAS No 82212-04-2, or 4-(2-methoxyphenyl)piperidine hydrochloride, represents a versatile and intriguing molecule with a wide range of applications across multiple disciplines. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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